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major DNA binding protein - 149023-40-5

major DNA binding protein

Catalog Number: EVT-1520878
CAS Number: 149023-40-5
Molecular Formula: C17H29BO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Major DNA binding proteins are essential components in various biological processes, including gene expression, DNA replication, and repair. These proteins exhibit a strong affinity for specific DNA sequences, facilitating crucial interactions that regulate cellular functions. The ability of these proteins to bind to DNA is primarily mediated by specialized domains that recognize distinct nucleotide sequences, allowing them to perform their roles effectively.

Source

Major DNA binding proteins can be derived from various sources, including bacteria, plants, and animals. They are often studied in model organisms such as Escherichia coli and Saccharomyces cerevisiae, as well as in human cells. These proteins are characterized by their diverse structures and functions, which have evolved to meet the specific needs of different organisms.

Classification

Major DNA binding proteins can be classified based on their binding specificity and functional roles:

  • Transcription Factors: Proteins that regulate gene expression by binding to specific promoter or enhancer regions.
  • Histones: Proteins that package DNA into nucleosomes, influencing gene accessibility.
  • Restriction Endonucleases: Enzymes that cut DNA at specific sequences, playing a role in bacterial immunity.
  • Homing Endonucleases: Proteins that facilitate intron mobility and genetic recombination.

These classifications highlight the functional diversity of major DNA binding proteins and their integral roles in cellular processes.

Synthesis Analysis

Methods

The synthesis of major DNA binding proteins typically involves recombinant DNA technology. This process includes the following steps:

  1. Gene Cloning: The gene encoding the protein of interest is inserted into a suitable expression vector.
  2. Transformation: The vector is introduced into a host organism (commonly E. coli), where it is replicated.
  3. Induction: The expression of the protein is induced using specific conditions (e.g., temperature shifts or chemical inducers).
  4. Purification: The protein is extracted and purified using techniques such as affinity chromatography, ion exchange chromatography, or gel filtration.

Technical Details

The purification process often involves tagging the protein with a His-tag or GST-tag to facilitate isolation using affinity columns. Following purification, methods such as SDS-PAGE and mass spectrometry are employed to confirm the identity and purity of the synthesized protein.

Molecular Structure Analysis

Structure

Major DNA binding proteins exhibit a variety of structural motifs that facilitate their interaction with DNA. Common structural features include:

  • Helix-Turn-Helix Motif: Found in many transcription factors, this motif allows for specific recognition of DNA sequences.
  • Zinc Finger Motif: Comprising zinc ions coordinated by cysteine and histidine residues, this motif stabilizes interactions with the major groove of DNA.
  • Leucine Zipper Motif: This structure facilitates dimerization and subsequent binding to DNA.

Data

Structural studies utilizing X-ray crystallography and nuclear magnetic resonance spectroscopy have revealed detailed insights into the conformation of these proteins when bound to DNA. For instance, studies have shown how specific amino acids interact with nucleotide bases through hydrogen bonds and hydrophobic interactions .

Chemical Reactions Analysis

Reactions

Major DNA binding proteins participate in several biochemical reactions:

  • Binding Reactions: These involve the non-covalent interaction between the protein and specific DNA sequences, often characterized by changes in conformation upon binding.
  • Post-translational Modifications: Chemical modifications such as phosphorylation or acetylation can alter the activity of these proteins, affecting their ability to bind DNA or interact with other cellular components.

Technical Details

Techniques such as electrophoretic mobility shift assays (EMSA) are commonly used to study these binding interactions quantitatively. These methods allow researchers to determine binding affinities and kinetics by analyzing shifts in band positions on gels .

Mechanism of Action

Process

The mechanism through which major DNA binding proteins exert their functions typically involves several key steps:

  1. Recognition: The protein identifies its target sequence within the vast landscape of genomic DNA.
  2. Binding: Upon recognition, the protein undergoes conformational changes that stabilize its interaction with the DNA.
  3. Regulation: The bound complex can recruit additional factors (such as coactivators or repressors) to modulate transcriptional activity or other downstream effects.

Data

Studies have shown that certain amino acids play critical roles in facilitating these interactions; for example, negatively charged residues like aspartate are often enriched in highly specific DNA-binding proteins .

Physical and Chemical Properties Analysis

Physical Properties

Major DNA binding proteins typically exhibit characteristics such as:

  • Molecular Weight: Varies widely depending on the protein (from approximately 10 kDa to over 100 kDa).
  • Solubility: Generally soluble in aqueous buffers but may precipitate under certain conditions.

Chemical Properties

These proteins contain functional groups capable of forming hydrogen bonds, ionic interactions, and hydrophobic contacts with nucleic acids. Their stability can be influenced by factors such as pH, temperature, and ionic strength.

Relevant data from studies indicate that alterations in environmental conditions can significantly affect protein-DNA interaction dynamics .

Applications

Scientific Uses

Major DNA binding proteins have numerous applications across various fields:

  • Gene Regulation Studies: Understanding how transcription factors modulate gene expression is crucial for developmental biology and disease research.
  • Biotechnology: These proteins are utilized in designing synthetic biology circuits for gene editing and regulation.
  • Therapeutics: Targeting specific DNA-binding proteins has potential therapeutic implications for diseases such as cancer where dysregulation occurs.
Introduction to DNA Binding Proteins

Definition and Biological Significance of DNA Binding Proteins

DNA-binding proteins are specialized biomolecules that interact with DNA through distinct structural domains, enabling sequence-specific or non-specific recognition. These proteins establish physical contacts primarily via hydrogen bonding, electrostatic interactions, and shape complementarity with the DNA helix. Their interactions occur predominantly in the major groove, where base edges expose unique patterns of hydrogen bond donors/acceptors that distinguish each base pair (e.g., A-T vs. G-C) [1] [8].

Biologically, these proteins orchestrate fundamental cellular processes:

  • Gene regulation: Transcription factors bind promoters/enhancers to activate or repress transcription. Example: Lac repressor blocks lac operon transcription in E. coli [8].
  • Genome integrity: DNA repair enzymes (e.g., uracil glycosylase) recognize damaged bases, while nucleases cleave aberrant DNA [3].
  • Chromatin architecture: Histones compact DNA into nucleosomes, and high-mobility group (HMG) proteins bend DNA to facilitate higher-order packaging [1] [7].
  • Replication: Polymerases and helicases bind DNA to synthesize and unwind duplexes [10].

Table 1: Key Functions of DNA-Binding Proteins

FunctionMechanismExample Proteins
Transcriptional ControlBind regulatory DNA sequencesTranscription factors (e.g., p53)
DNA RepairRecognize/base excision of lesionsUracil glycosylase, DNMT1
Chromatin RemodelingAlter nucleosome positioningSWI/SNF complexes
ReplicationUnwind/duplicate DNA strandsDNA polymerase, Helicase

Historical Evolution of DNA Binding Protein Research

The study of DNA-binding proteins began with seminal 1960s discoveries:

  • Lac repressor (1966): Jacob and Monod identified this protein as the first transcription factor, demonstrating sequence-specific DNA binding to regulate lactose metabolism in E. coli [8] [10].
  • Filter binding assays (1962): Developed by Yarus and Berg to detect tRNA-enzyme interactions, later adapted by Riggs et al. (1967) to quantify lac repressor-operator binding, replacing labor-intensive density gradient techniques [6].
  • Electrophoretic Mobility Shift Assay (EMSA) (1980s): Revolutionized the field by enabling visualization of protein-DNA complexes via gel retardation, permitting analyses of stoichiometry and binding affinity [6].

Structural breakthroughs include:

  • X-ray crystallography: Revealed the first protein-DNA complex (CAP-DNA, 1981), confirming that the helix-turn-helix (HTH) motif inserts into the major groove [8].
  • Homeodomain discovery (1980s): Identification of conserved 60-aa DNA-binding domains in Drosophila homeotic genes linked bacterial and eukaryotic gene regulation mechanisms [8].
  • High-throughput advances: Chromatin immunoprecipitation sequencing (ChIP-seq) now maps genome-wide binding sites, while deep learning predicts binding specificities across protein families [1] [9].

Classification by Functional Roles

DNA-binding proteins are categorized by their primary biological activities:

Structural Proteins

  • Histones: Form nucleosome cores, wrapping ~147 bp DNA via ionic bonds with the acidic sugar-phosphate backbone. Post-translational modifications (acetylation, methylation) modulate DNA accessibility [1] [7].
  • HU/IHF family: Bacterial nucleoid-associated proteins induce DNA bending. HU binds non-specifically to compact DNA, while IHF recognizes specific sequences to architecturally support transcription and recombination [5] [7].

Regulatory Proteins

  • Transcription factors (TFs): Contain DNA-binding domains (DBDs) like zinc fingers or leucine zippers. Sequence-specific TFs (e.g., glucocorticoid receptor) bind enhancers/promoters. Some exhibit dual DNA/RNA recognition (e.g., NF-κB), allowing integration of metabolic signals [2] [8] [10].
  • Epigenetic regulators: DNA methyltransferases (DNMT1, DNMT3A) are silenced by non-coding RNAs (e.g., Gas5), linking RNA competition to transcriptional control [2].

Table 2: Classification of DNA-Binding Proteins by Functional Role

CategorySubclassExamplesKey Features
StructuralHistonesH2A, H3, H4Nucleosome assembly, charge-mediated DNA binding
ArchitecturalHU, HMGDNA bending, minor groove recognition
RegulatoryTranscription Factorsp53, NF-κB, Lac repressorSequence-specific DBDs (HTH, zinc fingers)
Epigenetic ModifiersDNMT1, DNMT3AMethylate CpG islands, inhibited by RNAs
EnzymaticNucleasesEcoRI, DNase ICleave phosphodiester bonds
Polymerases/HelicasesDNA Pol III, DnaBReplication machinery components

Enzymatic Proteins

  • Nucleases: Restriction endonucleases (e.g., EcoRI) cleave DNA at specific sites (e.g., GAATTC), while repair nucleases excise damaged segments [3] [7].
  • Polymerases: Synthesize DNA during replication/repair, utilizing template-directed nucleotide incorporation [10].
  • Topoisomerases: Resolve DNA supercoiling via transient strand breaks [7].

Key Structural Features of DNA-Binding Domains

Major DBD motifs enable precise DNA recognition:

  • Helix-turn-helix (HTH): Two α-helices connected by a β-turn; the recognition helix binds the major groove. Ubiquitous in bacteria (e.g., lambda repressor) and eukaryotes (e.g., homeodomains) [8] [9].
  • Zinc fingers: Zn²⁺-coordinating domains (Cys₂His₂ or Cys₄) that each recognize 3–5 bp. Tandem repeats (e.g., in TFIIIA) confer extended sequence specificity [8] [10].
  • Leucine zippers: Parallel α-helices dimerize via hydrophobic leucine residues, while basic regions grip DNA (e.g., Fos/Jun) [8].
  • Winged-helix: HTH variant with β-strand "wings" that contact minor grooves, prevalent in histone-modifying enzymes [1] [9].

Table 3: Structural Motifs in DNA-Binding Domains

MotifStructureBinding SpecificityExample Proteins
Helix-Turn-HelixTwo α-helices + β-turnSequence-specific (major groove)Lambda repressor, Homeodomains
Zinc FingerZn²⁺-stabilized ββα fold3–5 bp per fingerTFIIIA, GATA1
Leucine ZipperCoiled-coil dimer + basic regionDyad-symmetric sitesFos, Jun, CREB
Winged-HelixHTH + β-hairpin wingsMinor/major groove contactsHistone acetyltransferases

Evolutionary Insights

  • Ancient origins: HUβ-like proteins existed in the last bacterial common ancestor, while IHF evolved later for specific gene regulation [5].
  • Domain recruitment: HTH motifs were independently co-opted in bacteria and archaea/eukaryotes, with horizontal gene transfer shaping bacterial TF diversity [4] [5].
  • Specificity spectrum: Non-specific DNA-binders (e.g., HU) exhibit larger conformational flexibility than highly specific proteins (e.g., restriction enzymes), which optimize rigid, shape-complementary interfaces [5] [9].

Concluding Remarks

DNA-binding proteins represent a functionally diverse class of molecular machines that decode genomic information through structural and chemical recognition. Future research will further elucidate how their evolutionary plasticity, dynamic conformations, and non-canonical interactions (e.g., with RNA) enable precise genomic control.

Properties

CAS Number

149023-40-5

Product Name

major DNA binding protein

Molecular Formula

C17H29BO2

Synonyms

major DNA binding protein

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